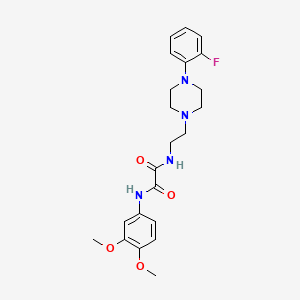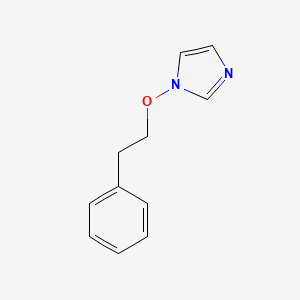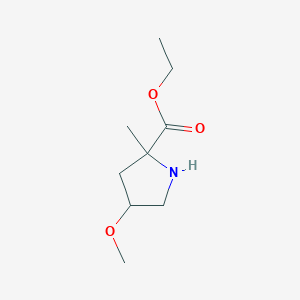![molecular formula C17H21N3O2S B2756913 N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415620-95-8](/img/structure/B2756913.png)
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as QL-XII-47, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. QL-XII-47 belongs to a class of compounds called sulfonamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, this compound has been found to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to sustain their growth. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity, making it a safe compound for use in animal studies. However, this compound has some limitations as well. Its synthesis requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have this expertise. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the research on N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in preclinical studies, and its potential therapeutic applications warrant further investigation.
Synthesis Methods
The synthesis of N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of quinoline-2-carbaldehyde, which is then reacted with piperidine to form N-(quinolin-2-yl)piperidine. The next step involves the reaction of N-(quinolin-2-yl)piperidine with cyclopropanesulfonyl chloride to form this compound. The final product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer stem cells, which are known to be responsible for tumor recurrence and metastasis. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1-quinolin-2-ylpiperidin-4-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-6-7-15)19-14-9-11-20(12-10-14)17-8-5-13-3-1-2-4-16(13)18-17/h1-5,8,14-15,19H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZLXQXTIHPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756832.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/no-structure.png)
![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)
![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2756842.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756844.png)

![6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756850.png)